molecular formula C10H6ClN3O2S2 B1399997 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1343932-75-1

1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1399997
CAS No.: 1343932-75-1
M. Wt: 299.8 g/mol
InChI Key: KCKDDVHEWBZRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. The presence of the sulfonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various derivatives .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2S2/c11-18(15,16)7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKDDVHEWBZRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride
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1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride
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1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride
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1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride
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1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
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1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride

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